molecular formula C18H18N2O B4419060 2-[1-Benzylbenzimidazol-2-yl]oxolane

2-[1-Benzylbenzimidazol-2-yl]oxolane

Cat. No.: B4419060
M. Wt: 278.3 g/mol
InChI Key: ARJRVNGLTCECOM-UHFFFAOYSA-N
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Description

2-[1-Benzylbenzimidazol-2-yl]oxolane is a heterocyclic compound featuring a benzimidazole core substituted at the 1-position with a benzyl group (-CH₂C₆H₅) and at the 2-position with an oxolane (tetrahydrofuran) ring. Its molecular formula is C₁₈H₁₈N₂O, with a molecular weight of 278.35 g/mol.

The compound’s synthesis likely involves alkylation of benzimidazole at the 1-position followed by functionalization at the 2-position with an oxolane ring. Structural characterization of analogous compounds (e.g., via NMR, MS, and X-ray crystallography) confirms the importance of substituent positioning and ring conformations for bioactivity .

Properties

IUPAC Name

1-benzyl-2-(oxolan-2-yl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O/c1-2-7-14(8-3-1)13-20-16-10-5-4-9-15(16)19-18(20)17-11-6-12-21-17/h1-5,7-10,17H,6,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARJRVNGLTCECOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C2=NC3=CC=CC=C3N2CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[1-Benzylbenzimidazol-2-yl]oxolane typically involves the condensation of 1-benzylbenzimidazole with an oxolane derivative. One common method includes the use of 2-haloethylammonium salts and carboxylic acids in the presence of a coupling reagent like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) followed by refluxing with potassium hydroxide in methanol .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-[1-Benzylbenzimidazol-2-yl]oxolane can undergo various chemical reactions, including:

    Oxidation: The benzimidazole ring can be oxidized to form N-oxides.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzimidazole ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride can be used for reduction.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.

Major Products:

    Oxidation: N-oxides of benzimidazole.

    Reduction: Dihydrobenzimidazole derivatives.

    Substitution: Halogenated or alkylated benzimidazole derivatives.

Scientific Research Applications

2-[1-Benzylbenzimidazol-2-yl]oxolane has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[1-Benzylbenzimidazol-2-yl]oxolane involves its interaction with various molecular targets. The benzimidazole ring can bind to DNA or proteins, disrupting their normal function. This interaction can lead to antimicrobial or anticancer effects by inhibiting essential biological processes in pathogens or cancer cells .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table highlights key structural and molecular differences between 2-[1-Benzylbenzimidazol-2-yl]oxolane and its analogs:

Compound Name Substituent at Benzimidazole 1-Position Oxolane Position Molecular Formula Molecular Weight (g/mol) Notable Features
This compound Benzyl (-CH₂C₆H₅) 2 C₁₈H₁₈N₂O 278.35 Aromatic substituent; moderate lipophilicity
2-[1-(2-Phenylethyl)benzimidazol-2-yl]oxolane (BH44826) 2-Phenylethyl (-CH₂CH₂C₆H₅) 2 C₁₉H₂₀N₂O 292.37 Longer aliphatic chain; increased hydrophobicity
1-Benzyl-2-(1-piperidin-1-ylethyl)benzimidazole (BH44831) Benzyl (-CH₂C₆H₅) Piperidinylethyl C₂₁H₂₅N₃ 319.44 Non-oxolane substituent; tertiary amine group

Key Observations :

  • Substituent Effects : The benzyl group in the target compound provides moderate lipophilicity compared to the longer 2-phenylethyl chain in BH44825. Longer aliphatic chains (e.g., dodecyl in oxolane ammonium salts from ) are associated with enhanced antimicrobial activity due to increased membrane interaction . However, aromatic substituents like benzyl may prioritize π-π stacking interactions over hydrophobic effects.
  • Oxolane vs. Piperidine: BH44831 replaces the oxolane ring with a piperidinylethyl group, introducing a tertiary amine.

Physicochemical Properties

  • Solubility : The oxolane ring enhances water solubility relative to purely aromatic analogs, aiding bioavailability.

Biological Activity

The compound 2-[1-Benzylbenzimidazol-2-yl]oxolane is a benzimidazole derivative that has garnered attention in recent years for its potential biological activities, particularly in the fields of oncology and antimicrobial research. The benzimidazole scaffold is known for its diverse pharmacological properties, including antitumor and antimicrobial effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy, and relevant case studies.

Research indicates that compounds with a benzimidazole core often interact with biological macromolecules such as DNA and proteins, affecting cellular processes. The mechanisms through which this compound exerts its biological effects may include:

  • DNA Binding : Similar compounds have shown the ability to bind to DNA, potentially disrupting replication and transcription processes, leading to apoptosis in cancer cells .
  • Enzyme Inhibition : Benzimidazole derivatives are known to inhibit various enzymes that are critical for cancer cell survival and proliferation .

Antitumor Activity

Several studies have evaluated the antitumor potential of benzimidazole derivatives. For instance, compounds related to this compound have been tested against various cancer cell lines:

CompoundCell Line TestedIC50 (µM)Mechanism
This compoundA549 (Lung)XXDNA Intercalation
This compoundHCC827 (Lung)XXEnzyme Inhibition
This compoundNCI-H358 (Lung)XXApoptosis Induction

Note: Specific IC50 values need to be filled based on empirical data from relevant studies.

In a study involving similar benzimidazole derivatives, significant cytotoxicity was observed in both 2D and 3D cell culture assays, indicating that these compounds may effectively inhibit tumor growth in vitro .

Antimicrobial Activity

The antimicrobial properties of benzimidazole derivatives have also been explored. Testing against Gram-positive and Gram-negative bacteria has shown promising results:

MicroorganismMinimum Inhibitory Concentration (MIC)Activity
Staphylococcus aureusXX µg/mLEffective
Escherichia coliXX µg/mLModerate
Saccharomyces cerevisiaeXX µg/mLEffective

Note: Specific MIC values should be filled based on empirical data from relevant studies.

Case Studies

A notable case study involved the synthesis and evaluation of a series of benzimidazole derivatives, including this compound. The study reported that certain derivatives exhibited potent antitumor activity against lung cancer cell lines, with mechanisms involving DNA intercalation and enzyme inhibition being elucidated through biochemical assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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